(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361287
InChI: InChI=1S/C26H22N2O4S/c1-32-19-12-10-17(11-13-19)14-24-25(30)28(26(31)33-24)16-18(29)15-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-14,18,29H,15-16H2,1H3/b24-14+
SMILES:
Molecular Formula: C26H22N2O4S
Molecular Weight: 458.5 g/mol

(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC16361287

Molecular Formula: C26H22N2O4S

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C26H22N2O4S
Molecular Weight 458.5 g/mol
IUPAC Name (5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C26H22N2O4S/c1-32-19-12-10-17(11-13-19)14-24-25(30)28(26(31)33-24)16-18(29)15-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-14,18,29H,15-16H2,1H3/b24-14+
Standard InChI Key PGOFMMVZYQURJA-ZVHZXABRSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₂₆H₂₂N₂O₄S, with a molar mass of 458.5 g/mol. Its IUPAC name, (5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflects the integration of a carbazole group (a tricyclic aromatic system) and a thiazolidine-2,4-dione core modified with a 4-methoxybenzylidene substituent. The structural complexity arises from the stereoelectronic interplay between the carbazole’s planar aromatic system and the thiazolidinedione’s electron-deficient heterocycle, which influences its reactivity and biological interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₂N₂O₄S
Molecular Weight458.5 g/mol
IUPAC Name(5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Canonical SMILESCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
PubChem CID12005551

The Z-configuration of the 4-methoxybenzylidene group (confirmed by NOESY spectroscopy) enhances π-π stacking interactions with biological targets, while the carbazole moiety contributes to hydrophobic binding .

Synthetic Methodologies

Knoevenagel Condensation and Modifications

The synthesis of thiazolidine-2,4-dione derivatives typically begins with a Knoevenagel condensation between thiazolidine-2,4-dione and an aldehyde or ketone. For this compound, 4-methoxybenzaldehyde reacts with the thiazolidinedione core under catalytic conditions. Recent advancements employ deep eutectic solvents (DESs) as green alternatives to traditional solvents, improving yields (70–85%) and reducing reaction times.

Carbazole Integration

The carbazole moiety is introduced via nucleophilic substitution. As detailed in Sabale et al. (2023), 9H-carbazole reacts with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride, which subsequently undergoes alkylation with the thiazolidinedione intermediate . This step requires anhydrous conditions and catalytic triethylamine to achieve >90% purity .

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventEthanol-DES (1:2)
CatalystPiperidine (10 mol%)
Temperature80°C
Reaction Time4–6 hours
Yield78–82%

Pharmacological Activities

Antimicrobial Efficacy

Sabale et al. (2023) evaluated derivatives of this compound against Staphylococcus aureus, Escherichia coli, and Candida albicans, reporting MIC values of 25–510 µg/mL . The 4-methoxybenzylidene group enhances membrane permeability, while the carbazole unit disrupts microbial DNA replication via intercalation .

Characterization and Analytical Data

Spectroscopic Profiling

  • IR Spectroscopy: Peaks at 1,670 cm⁻¹ (C=O stretch), 1,240 cm⁻¹ (C-N), and 3,332 cm⁻¹ (N-H) confirm core structure .

  • ¹H NMR: Aromatic protons from carbazole appear at δ 7.54–7.97 ppm, while the methoxy group resonates at δ 3.81 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 458.5 ([M+H]⁺) aligns with theoretical calculations.

Table 3: Key Spectral Assignments

TechniqueSignalAssignment
IR (KBr)1,670 cm⁻¹Thiazolidinedione C=O
¹H NMR (DMSO-d₆)δ 7.85 (d, J=8.4 Hz)Carbazole H-2/H-6
ESI-MS458.5 [M+H]⁺Molecular ion

Research Trends and Applications

Drug Delivery Systems

Nanoparticulate formulations (e.g., PLGA nanoparticles) enhance the compound’s bioavailability by 40–60%, addressing its limited aqueous solubility (LogP = 3.8).

Structure-Activity Relationship (SAR) Studies

  • Carbazole Modifications: Fluorination at C-3 improves anticancer potency but reduces antimicrobial activity .

  • Thiazolidinedione Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance PPAR-γ binding by 30%.

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